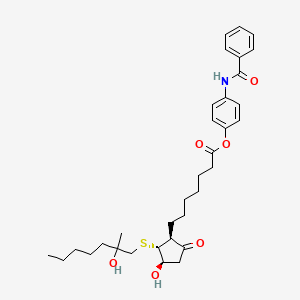
Tiprostanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiprostanide is a synthetic compound belonging to the class of prostanoids, which are active lipid mediators involved in various physiological processes. Prostanoids, including prostaglandins, thromboxanes, and prostacyclins, play crucial roles in regulating inflammatory responses, vasoconstriction, and the resolution phase of inflammation . This compound is known for its potential therapeutic applications, particularly in the treatment of conditions related to inflammation and vascular health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tiprostanide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of a cyclopentane ring through a series of cyclization reactions.
Introduction of Functional Groups: Various functional groups, such as hydroxyl, carboxyl, and benzoylamino groups, are introduced into the cyclopentane ring through substitution and addition reactions.
Thioether Formation: The introduction of a thioether group is achieved through nucleophilic substitution reactions, where a thiol group is added to the cyclopentane ring.
Final Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Tiprostanide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of this compound leads to the formation of alcohols and alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Tiprostanide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and synthesis of prostanoids.
Biology: Investigated for its role in modulating inflammatory responses and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cardiovascular conditions, and other health disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Tiprostanide exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on prostanoid receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, this compound modulates the production of secondary messengers such as cyclic adenosine monophosphate (cAMP), leading to changes in cellular functions. The compound’s anti-inflammatory and vasodilatory effects are attributed to its ability to inhibit the synthesis of pro-inflammatory mediators and promote the relaxation of vascular smooth muscles .
Comparison with Similar Compounds
Similar Compounds
Treprostinil: A prostacyclin analogue used for the treatment of pulmonary arterial hypertension.
Epoprostenol: Another prostacyclin analogue with similar therapeutic applications.
Iloprost: A synthetic analogue of prostacyclin used in the treatment of pulmonary arterial hypertension and other vascular conditions
Uniqueness of Tiprostanide
This compound is unique due to its specific structural features, such as the presence of a thioether group and a benzoylamino moiety. These structural elements contribute to its distinct pharmacological profile, including its anti-inflammatory and vasodilatory properties. Compared to other prostanoids, this compound offers a different spectrum of activity and potential therapeutic benefits .
Properties
CAS No. |
67040-53-3 |
|---|---|
Molecular Formula |
C33H45NO6S |
Molecular Weight |
583.8 g/mol |
IUPAC Name |
(4-benzamidophenyl) 7-[(1S,2R,3R)-3-hydroxy-2-(2-hydroxy-2-methylheptyl)sulfanyl-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C33H45NO6S/c1-3-4-12-21-33(2,39)23-41-31-27(28(35)22-29(31)36)15-10-5-6-11-16-30(37)40-26-19-17-25(18-20-26)34-32(38)24-13-8-7-9-14-24/h7-9,13-14,17-20,27,29,31,36,39H,3-6,10-12,15-16,21-23H2,1-2H3,(H,34,38)/t27-,29+,31+,33?/m0/s1 |
InChI Key |
DRWKZQHXBXCXEO-ONNUEXRDSA-N |
Isomeric SMILES |
CCCCCC(C)(CS[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
SMILES |
CCCCCC(C)(CSC1C(CC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
Canonical SMILES |
CCCCCC(C)(CSC1C(CC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
| 82468-60-8 67040-53-3 |
|
Synonyms |
EMD 33290 EMD-33290 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


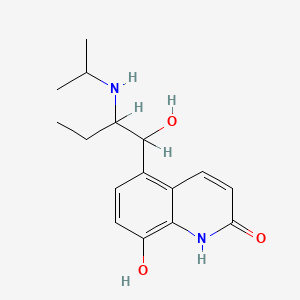
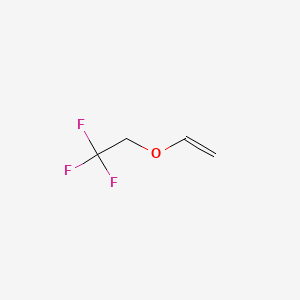

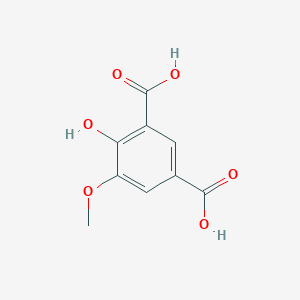
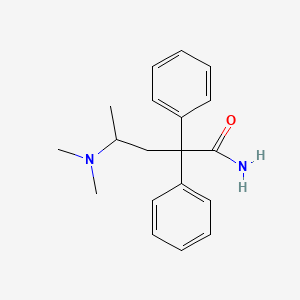

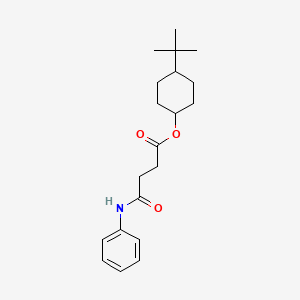
![N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]carbamic acid methyl ester](/img/structure/B1200350.png)
![6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B1200354.png)

![1-Chloro-2-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1200356.png)
![(4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol](/img/structure/B1200357.png)


